(3,4-Dihydro-1H-isoquinolin-2-yl)[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE is a complex organic compound that belongs to the class of isoquinolines and quinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a one-pot, three-component reaction involving an aldehyde, a β-ketoester, and urea. This reaction is catalyzed by Lewis acids such as BF3/Fe3O4 and is performed in ethanol as a solvent . The reaction conditions are mild, and the catalyst can be reused without significant loss in yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of heterogeneous catalysts, such as metal oxides or supported solid acids, can enhance the efficiency of the reaction and allow for easier separation and recycling of the catalyst .
Chemical Reactions Analysis
Types of Reactions
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or isoquinoline rings, often using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline or isoquinoline derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE involves its interaction with various molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydropyrimidin-2(1H)-ones: These compounds share a similar structure and are known for their biological activities, including antitumor and antimicrobial properties.
3,4-Dihydro-2(1H)-quinazolines: These compounds are also structurally related and have been studied for their potential as therapeutic agents.
Uniqueness
What sets 3,4-DIHYDRO-2(1H)-ISOQUINOLINYL[2-(2,5-DIMETHYLPHENYL)-4-QUINOLYL]METHANONE apart is its unique combination of isoquinoline and quinoline moieties, which allows it to interact with a broader range of biological targets. This makes it a versatile compound for various applications in scientific research and drug development.
Properties
Molecular Formula |
C27H24N2O |
---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[2-(2,5-dimethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C27H24N2O/c1-18-11-12-19(2)23(15-18)26-16-24(22-9-5-6-10-25(22)28-26)27(30)29-14-13-20-7-3-4-8-21(20)17-29/h3-12,15-16H,13-14,17H2,1-2H3 |
InChI Key |
MPHJIYZBLLCYGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.